Benzenamine, 4-(diethylphosphinyl)-N-ethyl-

Description

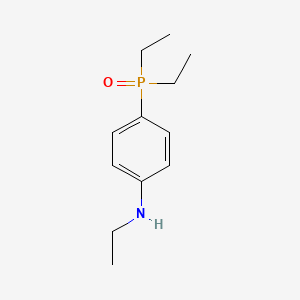

Benzenamine, 4-(diethylphosphinyl)-N-ethyl- (IUPAC name) is a substituted aromatic amine characterized by a diethylphosphinyl group (-PO(OEt)₂) at the para position of the benzene ring and an ethyl group attached to the nitrogen atom. This compound belongs to a broader class of benzenamine derivatives, which are pivotal in organic synthesis, materials science, and industrial applications due to their tunable electronic and steric properties. The diethylphosphinyl moiety introduces unique electronic effects, including electron-withdrawing characteristics, which influence reactivity, solubility, and coordination behavior.

Properties

CAS No. |

87981-13-3 |

|---|---|

Molecular Formula |

C12H20NOP |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

4-diethylphosphoryl-N-ethylaniline |

InChI |

InChI=1S/C12H20NOP/c1-4-13-11-7-9-12(10-8-11)15(14,5-2)6-3/h7-10,13H,4-6H2,1-3H3 |

InChI Key |

PVNVZLXAQHKQGI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)P(=O)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(4-(ethylamino)phenyl)phosphine oxide typically involves the alkylation of diethoxymethyl phenylphosphine oxide with an appropriate alkyl halide, followed by deprotection and further functionalization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-(ethylamino)phenyl)phosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to yield phosphines.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl(4-(ethylamino)phenyl)phosphine oxide has several scientific research applications:

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism by which diethyl(4-(ethylamino)phenyl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphine oxide group can act as a ligand, forming stable complexes with transition metals, which can then catalyze various organic transformations. The ethylamino group can also interact with biological targets, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Substituent Effects on Basicity and Reactivity

- Electron-Withdrawing Groups (EWGs): 4-Nitro-N-phenylbenzenamine (CAS 836-30-6): The nitro group (-NO₂) strongly withdraws electrons via resonance, significantly reducing the amine's basicity (pKa ~1-2) and enhancing electrophilic substitution reactivity at meta positions . 4-(Diethylphosphinyl)-N-ethyl-benzenamine: The diethylphosphinyl group (-PO(OEt)₂) is moderately electron-withdrawing via inductive effects, leading to a higher basicity compared to nitro derivatives but lower than methoxy-substituted analogues.

- Electron-Donating Groups (EDGs): 4-Methoxy-N-(4-nitrobenzylidene)aniline (CAS 5455-87-8): The methoxy group (-OCH₃) donates electrons through resonance, increasing basicity (pKa ~4-5) and directing electrophilic substitution to para/ortho positions . N,N-Dimethyl-4-[(4-methoxyphenyl)methylamino]aniline: Alkylamino groups (e.g., -NMe₂) enhance basicity further (pKa ~5-6) and improve solubility in polar solvents .

Thermal and Chemical Stability

- Thermal Stability: PBPOPB: Stable up to 300°C, suitable for high-temperature device fabrication . 4-Methoxy-N-(phenylmethylene)aniline (CAS 783-08-4): Decomposes near 677 K (404°C), with a calculated critical temperature (Tc) of 929 K .

Hydrolytic Stability :

Data Table: Key Properties of Benzenamine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.